molecular formula C24H23N3O3S2 B2997492 N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide CAS No. 920393-51-7

N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide

Cat. No. B2997492
CAS RN: 920393-51-7
M. Wt: 465.59
InChI Key: ACONVQWUBFRLRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide is a useful research compound. Its molecular formula is C24H23N3O3S2 and its molecular weight is 465.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Efficient synthesis and characterization of compounds with structures similar to N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide have been demonstrated, focusing on their molecular structure determination via spectroscopic data and elemental analyses. This process involves the reaction of specific chlorides with potassium thiocyanate in acetone, followed by treatment with sulfanilamide, confirming the structures through X-ray diffraction data (Saeed, Mumtaz, & Flörke, 2010).

Antimicrobial Activity

  • Research on derivatives involving the thiazole moiety has shown significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents. These studies have synthesized various compounds under environmentally friendly procedures and evaluated their efficacy against multiple bacterial strains (Raval, Naik, & Desai, 2012).

Herbicidal Activity

  • The synthesis of N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides and their evaluation for herbicidal activities have provided insights into their potential use in agriculture. This research validates the biophore models of sulfonylurea and related compounds, identifying leads for further development based on their activity against a range of species (Ren et al., 2000).

Anticonvulsant Agents

  • Compounds incorporating a sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activity, with some showing protection against induced convulsion. This suggests their potential application in developing treatments for seizure disorders (Farag et al., 2012).

Selective Discrimination of Thiophenols

  • Development of a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols, highlighting applications in chemical, biological, and environmental sciences. This research opens avenues for the sensitive and selective detection of toxic benzenethiols (Wang et al., 2012).

properties

IUPAC Name

4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-18-8-5-12-21-23(18)26-24(31-21)27(17-19-9-6-14-25-16-19)22(28)13-7-15-32(29,30)20-10-3-2-4-11-20/h2-6,8-12,14,16H,7,13,15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACONVQWUBFRLRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide

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